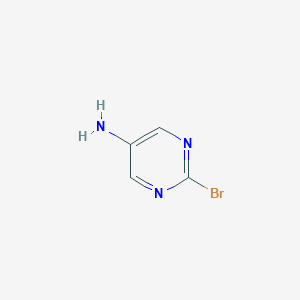

5-Amino-2-bromopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXWPEMYVHUOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480850 | |

| Record name | 5-Amino-2-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-91-1 | |

| Record name | 2-Bromo-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-2-bromopyrimidine (CAS 7752-82-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromopyrimidine, also commonly known as 2-Amino-5-bromopyrimidine, with CAS number 7752-82-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a pyrimidine core with strategically placed amino and bromo functional groups, allows for versatile chemical modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1] This compound is instrumental in developing a range of pharmaceuticals, including antiviral and anticancer agents, and is notably a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. Its utility also extends to the creation of herbicides and fungicides, highlighting its broad importance in chemical research and development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a white to cream or pale yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7752-82-1 | [2][3][4][5] |

| Molecular Formula | C₄H₄BrN₃ | [2][3][4][5] |

| Molecular Weight | 174.00 g/mol | [2][3][4] |

| IUPAC Name | 5-bromopyrimidin-2-amine | [5][6][7] |

| Synonyms | 2-Amino-5-bromopyrimidine, 5-Bromo-2-aminopyrimidine | [4] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 241-243 °C (lit.) | [3][8] |

| Purity | ≥96.0% to 98% | [1][3][7] |

| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N | [3][5][7] |

| SMILES | Nc1ncc(Br)cn1 |[3][5][7] |

Table 2: Spectral Data

| Spectrum Type | Wavelength/Peak | Details | Reference(s) |

|---|---|---|---|

| UV Spectrum | 296 nm | log ε 3.54 | [9] |

| ATR-IR | N/A | Spectrum data available from Bio-Rad Laboratories, Inc. |[6] |

Safety and Handling

This compound is classified as hazardous and requires careful handling. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[3][10]

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH400/H410: Very toxic to aquatic life / with long lasting effects | [3][10][11] |

| Precautionary Statements | P264: Wash skin thoroughly after handlingP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][10] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, faceshields, impervious gloves | [3][11] |

| Storage | Store at 2 - 8 °C in a dry, tightly closed container | [1][12] |

| Transport | Classified as a Dangerous Good for transport |[4] |

Experimental Protocols: Synthesis

Multiple synthetic routes are available for the preparation of this compound. The most common methods start from 2-aminopyrimidine.

Protocol 1: Synthesis via N-Bromosuccinimide (NBS)

This method is a high-yield, straightforward procedure using a common brominating agent.[2][8]

Methodology:

-

Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (25 mL).

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) (4.6g, 27.9 mmol) to the cooled solution.[2][8]

-

Stir the reaction mixture in the dark at room temperature overnight.

-

Remove the solvent (acetonitrile) under reduced pressure.

-

Wash the resulting solid with water (100 mL).

-

Collect the solid by suction filtration and dry it in vacuo to yield the final product.[2][8]

Caption: Synthesis workflow using N-Bromosuccinimide.

Protocol 2: Synthesis via Bromine in Halogenated Solvent

This patented method provides an alternative route using liquid bromine and an inorganic alkali.[13]

Methodology:

-

Add the 2-aminopyrimidine compound and an inorganic alkali into a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).

-

Add bromine to the mixture and allow it to react.

-

After the reaction, add ammonia water to the resulting solution and stir.

-

Allow the layers to separate and collect the lower organic phase.

-

Concentrate the organic phase to remove the solvent.

-

Add water to the residue and stir to wash.

-

Collect the resulting precipitate solid, which is the 2-amino-5-bromopyrimidine compound.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-氨基-5-溴嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromopyrimidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Amino-5-bromopyrimidine | 7752-82-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Structure, Analysis, and Applications

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, spectroscopic analysis, synthesis protocols, and its significant role in the creation of targeted therapeutics.

Chemical Structure and Properties

2-Amino-5-bromopyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at position 2 and a bromine atom at position 5. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Caption: 2D structure of 2-Amino-5-bromopyrimidine.

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-bromopyrimidine are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| Appearance | White to light yellow or orange to green powder/crystal | [2][3] |

| Melting Point | 241-244 °C | [2][4] |

| CAS Number | 7752-82-1 | [1][2] |

| PubChem CID | 231310 | [1] |

Spectroscopic Analysis

Spectroscopic data is critical for the identification and purity assessment of 2-Amino-5-bromopyrimidine. Below are the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Chemical Shift (δ ppm) | Multiplicity |

| 8.32 | s |

| 6.80 (broad) | s |

| ¹³C NMR |

| Chemical Shift (δ ppm) |

| 162.7 |

| 160.0 |

| 106.1 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| 1640 | Strong | N-H bend (amino group) |

| 1580 | Medium | C=N stretch (pyrimidine ring) |

| 1480 | Medium | C=C stretch (pyrimidine ring) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-5-bromopyrimidine shows a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Relative Intensity | Fragment |

| 173 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 175 | ~98% | [M]⁺ (with ⁸¹Br) |

| 94 | [M-Br]⁺ | |

| 67 | [C₃H₃N₂]⁺ |

Experimental Protocols

Synthesis of 2-Amino-5-bromopyrimidine

A common and efficient method for the synthesis of 2-Amino-5-bromopyrimidine is the bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS).[4][5]

Materials:

-

2-aminopyrimidine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to stir in the dark at room temperature overnight.[4][5]

-

Remove the solvent under reduced pressure.

-

Collect the solid product by suction filtration and dry it in vacuo to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid.[4][5]

Analytical Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra and compare the chemical shifts and multiplicities with the data provided in Table 2.1.

IR Spectroscopy:

-

Prepare a KBr pellet of the sample or use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them with the data in Table 2.2.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., GC-MS or direct infusion ESI-MS).

-

Acquire the mass spectrum and analyze the molecular ion peaks and fragmentation pattern, paying attention to the isotopic distribution of bromine.

Applications in Drug Development

2-Amino-5-bromopyrimidine is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly kinase inhibitors and endothelin receptor antagonists.[2][6]

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP and bind to the kinase active site. The amino group at the 2-position and the bromine at the 5-position of 2-Amino-5-bromopyrimidine provide reactive handles for further chemical modifications, enabling the synthesis of a diverse library of potential kinase inhibitors.[5]

Caption: Generalized MAPK/ERK signaling pathway and points of inhibition.

Precursor for Macitentan

2-Amino-5-bromopyrimidine is a key starting material in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6] The pyrimidine core of the molecule is derived from this essential building block.

Caption: Simplified synthetic workflow for Macitentan.

Conclusion

2-Amino-5-bromopyrimidine is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its well-defined chemical properties and reactivity, coupled with established synthetic protocols, make it an indispensable tool for the development of novel therapeutics. This guide provides a foundational understanding of its structure, analysis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. 2-Amino-5-bromopyridine(1072-97-5) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: 5-Amino-2-bromopyrimidine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-bromopyrimidine, a key building block in medicinal chemistry and drug development. It details the molecule's core physicochemical properties, provides comprehensive experimental protocols for its use in common synthetic transformations, and illustrates a typical experimental workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities.

Core Molecular Properties

This compound, also commonly referred to as 2-Amino-5-bromopyrimidine, is a heterocyclic amine widely utilized as a synthetic intermediate. Its chemical structure, featuring both a nucleophilic amino group and a reactive bromine atom, makes it a versatile precursor for a variety of cross-coupling reactions.

The fundamental molecular data for this compound is summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| IUPAC Name | 2-bromopyrimidin-5-amine | [1] |

| CAS Number | 56621-91-1 (for this compound) | [1] |

| Alternate CAS Number | 7752-82-1 (for 2-Amino-5-bromopyrimidine) | [2] |

| Appearance | White to light yellow or cream-colored powder/crystal | |

| Melting Point | 241-243 °C |

Key Synthetic Applications & Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients. Below are detailed protocols for two of the most common and powerful transformations involving this substrate: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl groups. This reaction is fundamental in the synthesis of biaryl compounds, a common motif in many drug candidates.

General Protocol:

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Base, e.g., Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Solvent system: 1,4-Dioxane and degassed water (typically in a 4:1 ratio)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the 1,4-dioxane and degassed water solvent system via syringe.

-

Stir the reaction mixture at an elevated temperature, typically 80-110 °C, under the inert atmosphere.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 5-aryl-2-aminopyrimidine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the pyrimidine ring with a primary or secondary amine. This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.

General Protocol:

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Palladium catalyst, e.g., Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

-

Phosphine ligand, e.g., 1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%)

-

Base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous solvent, e.g., Toluene

-

Sealed tube or pressure vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, sealable reaction tube under an inert atmosphere, add this compound, the base, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyrimidine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, from initial setup to final product purification. This visualization provides a clear, step-by-step logical relationship of the experimental protocol.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic and Synthetic Profile of 5-Amino-2-bromopyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromopyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its spectroscopic data (NMR, IR, Mass Spectrometry) and its role in synthetic pathways. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of detailed experimental spectroscopic data for this compound (CAS: 56621-91-1). Much of the readily available information is for its isomer, 2-Amino-5-bromopyrimidine (CAS: 7752-82-1), leading to potential confusion. This document will summarize the available physical and computed properties of this compound and present a conceptual synthetic workflow where it could potentially be utilized, based on known pyrimidine chemistry.

Compound Identification and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₄H₄BrN₃. It is crucial to distinguish it from its more commonly documented isomer, 2-Amino-5-bromopyrimidine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56621-91-1 | PubChem[1] |

| Molecular Formula | C₄H₄BrN₃ | PubChem[1] |

| Molecular Weight | 174.00 g/mol | PubChem[1] |

| IUPAC Name | 2-bromopyrimidin-5-amine | PubChem[1] |

| Computed Monoisotopic Mass | 172.95886 Da | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring. Another broad singlet would be anticipated for the amine (-NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum would be expected to display four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon atom attached to the bromine would be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and subsequent cleavages of the pyrimidine ring.

Role in Pharmaceutical Synthesis: A Conceptual Workflow

While a specific, documented large-scale synthesis of a drug starting from this compound is not prominently reported, its structure lends itself to use as a versatile intermediate in medicinal chemistry. For instance, it could be a precursor in the synthesis of kinase inhibitors or other biologically active molecules where a substituted pyrimidine core is required.

The following diagram illustrates a conceptual synthetic pathway involving a Suzuki coupling, a common reaction for functionalizing brominated heterocycles in drug discovery.

References

Navigating the Solubility of 5-Amino-2-bromopyrimidine in DMSO and Ethanol: A Technical Guide

For Immediate Release

This technical guide provides a focused overview of the solubility of 5-Amino-2-bromopyrimidine, a key building block in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of novel therapeutic agents. Its pyrimidine core is a common scaffold in a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. Understanding its solubility in common organic solvents is a critical first step in reaction setup, purification, and formulation development.

Solubility Profile of this compound

| Solvent | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2][3] | - |

| Ethanol | Insoluble[1][4] | Some sources indicate slight solubility in heated methanol, a similar protic solvent.[1][2][3] |

| Water | Insoluble[1][2][4] | - |

Due to the limited quantitative data, empirical determination of solubility in the specific solvent and conditions of interest is highly recommended for any research application.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, based on the isothermal equilibrium principle, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., DMSO, ethanol) at a specific temperature.

Materials:

-

This compound

-

Selected solvent (high-purity grade)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. It is frequently utilized in the preparation of substituted pyrimidines, which are core structures in many kinase inhibitors and other targeted therapies for cancer and inflammatory diseases. Its utility as an intermediate for creating sulfanilamides and amino acid-containing pyrimidine systems highlights its potential in developing antiviral agents.[2] The solubility of this intermediate is a critical parameter for optimizing reaction conditions, ensuring efficient synthesis, and enabling subsequent purification and formulation of the final active pharmaceutical ingredients.

References

An In-depth Technical Guide on the Melting Point of 2-Amino-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported literature values for the melting point of 2-Amino-5-bromopyrimidine, a crucial physical property for its identification, purity assessment, and application in pharmaceutical and agrochemical synthesis. This document also outlines a detailed experimental protocol for melting point determination and presents a logical workflow for compound verification.

Quantitative Data Summary

The melting point of 2-Amino-5-bromopyrimidine (CAS Number: 7752-82-1) has been reported in various chemical literature and commercial supplier catalogues. A summary of these values is presented below for comparative analysis. The slight variations observed can be attributed to the purity of the sample and the specific methodology or instrumentation used for determination.

| Melting Point Range (°C) | Source/Supplier | Notes |

| 244 °C | Chem-Impex[1] | Purity: ≥ 98% (GC) |

| 244 °C | Tokyo Chemical Industry (TCI)[2] | Purity: >98.0% (GC) |

| 241-243 °C | ChemicalBook[3][4][5] | Literature value |

| 241-243 °C | Sigma-Aldrich[6][7] | Purity: 98% |

| 230-244 °C | Thermo Fisher Scientific[8] | Purity: 97% |

Experimental Protocol for Melting Point Determination

The following protocol details the methodology for determining the melting point of 2-Amino-5-bromopyrimidine using a modern digital melting point apparatus, such as a DigiMelt unit. This method is standard in organic chemistry for obtaining accurate and reproducible results.[9]

Objective: To accurately determine the melting point range of a solid sample of 2-Amino-5-bromopyrimidine.

Materials:

-

2-Amino-5-bromopyrimidine sample

-

Capillary tubes (melting point tubes)

-

Digital melting point apparatus (e.g., DigiMelt)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation:

-

Ensure the 2-Amino-5-bromopyrimidine sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

-

Loading the Capillary Tube:

-

Take a capillary tube and press the open end into the powder, forcing a small amount of the sample into the tube.

-

To pack the sample into the bottom of the tube, tap the sealed end of the tube gently on a hard surface. For more efficient packing, drop the capillary tube (sealed end down) through a long piece of glass tubing held vertically on the benchtop.[9]

-

The final packed sample height should be approximately 1-2 mm.

-

-

Melting Point Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Ensure the heating block is at a temperature at least 15-20°C below the expected melting point of 2-Amino-5-bromopyrimidine (approximately 241-244°C).

-

-

Rapid Determination (Optional but Recommended):

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This provides a rough estimate.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the previously observed approximate melting point.

-

Insert a new, properly packed capillary tube.

-

Set a slow heating rate of 1-2 °C/minute.[9] A slower ramp rate is crucial for obtaining an accurate melting range.

-

Carefully observe the sample through the viewing port.

-

-

Data Recording:

-

Record the temperature (T1) at which the first signs of melting (the appearance of liquid) are observed.

-

Record the temperature (T2) at which the last solid particle melts completely into a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before turning it off.

-

Properly dispose of the used capillary tubes in a designated glass waste container.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification and purity verification of a chemical compound using its melting point.

Caption: Workflow for Melting Point Determination and Compound Verification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromopyrimidine | 7752-82-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Amino-5-bromopyrimidine | 7752-82-1 [amp.chemicalbook.com]

- 4. mww.alfa-chemical.com [mww.alfa-chemical.com]

- 5. 2-Amino-5-bromopyrimidine | 7752-82-1 [chemicalbook.com]

- 6. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 2-Amino-5-bromopyrimidine, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Stability and Storage of 5-Amino-2-bromopyrimidine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 5-Amino-2-bromopyrimidine, a key building block in pharmaceutical and agrochemical synthesis. Due to a notable lack of specific stability and degradation studies for this compound in publicly available literature, this guide synthesizes information from its isomer, 2-Amino-5-bromopyrimidine, and general principles of chemical stability for substituted pyrimidines. The core recommendation is to store this compound in a cool, dry, and dark environment, preferably refrigerated at 2-8°C, under an inert atmosphere to minimize degradation. This document outlines potential degradation pathways, including hydrolysis and oxidation, and provides protocols for researchers to conduct their own stability assessments.

Introduction: Navigating the Stability Landscape of a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structural motifs are found in numerous developmental drug candidates and established therapeutic agents. The integrity of this starting material is paramount to ensure the desired reaction outcomes, yield, and purity of the final product.

Scope and Limitations: This guide aims to provide the most accurate and practical information on the stability and storage of this compound. However, it is critical to acknowledge that, as of the date of this publication, there is a significant scarcity of formal, peer-reviewed stability studies specifically for this compound. Therefore, this document relies on:

-

Data available for its close isomer, 2-Amino-5-bromopyrimidine.

-

Fundamental principles of organic chemistry and stability of related heterocyclic compounds.

-

General best practices for the handling and storage of laboratory chemicals.

The information herein should be considered a robust starting point for establishing laboratory-specific standard operating procedures (SOPs).

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃ | PubChem[1] |

| Molecular Weight | 174.00 g/mol | PubChem[1] |

| Appearance | White to light yellow or beige crystalline powder | Chem-Impex[2] |

| Melting Point | 241-243 °C (lit.) | Sigma-Aldrich |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | Fengchen Group[3] |

| CAS Number | 56621-91-1 | PubChem[1] |

Core Principles of Stability: Anticipating Degradation

The stability of this compound is influenced by several environmental factors. Understanding these can help in mitigating degradation.

Hydrolytic Stability

While generally stable, the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening or substitution of the bromine atom. The amino group can also be a site for hydrolysis under certain conditions.

Oxidative Stability

The amino group on the pyrimidine ring makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.[4] The presence of atmospheric oxygen can also contribute to slow degradation over time.

Photostability

Aromatic and heterocyclic compounds, particularly those with amino substituents, can be sensitive to light, especially UV radiation. Photo-oxidation can lead to the formation of colored degradation products.

Thermal Stability

The high melting point suggests good thermal stability in the solid state under recommended storage conditions. However, prolonged exposure to elevated temperatures can accelerate other degradation pathways.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is the most effective way to preserve the integrity of this compound.

Long-Term Storage ( > 1 month)

-

Temperature: Store at 2-8°C in a refrigerator.[2] This slows down potential degradation reactions.

-

Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation.

-

Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are recommended.

-

Environment: Keep in a dry place, away from sources of heat and ignition.[4]

Short-Term Storage ( < 1 month)

For routine laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable for short periods. However, refrigeration is always the preferred method.

Handling

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

-

Avoid contact with skin and eyes.[4]

-

Minimize exposure to atmospheric moisture and air by keeping containers tightly sealed when not in use.

Potential Degradation Pathways (Hypothetical)

Based on the chemical structure of this compound, the following degradation pathways are proposed. It must be stressed that these are hypothetical and would require experimental validation.

Caption: Hypothetical degradation pathways for this compound.

Methodologies for Stability Assessment: A Proactive Approach

Given the lack of published stability data, researchers may need to perform their own stability assessments. Forced degradation studies are an essential tool for this purpose.[5]

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.

-

Thermal Degradation (Solid): Expose the solid compound to 80°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis:

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion: A Framework for Ensuring Quality

While specific degradation kinetics for this compound are not yet established in the literature, a proactive and scientifically grounded approach to its storage and handling can ensure its integrity for research and development. By adhering to the recommendations in this guide—refrigerated storage in a dry, dark, and inert environment—and by employing methodologies like forced degradation studies to understand its stability profile, researchers can confidently use this important synthetic building block.

References

- 1. 2-Bromopyrimidin-5-amine | C4H4BrN3 | CID 12215994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-amino-5-bromopyrimidine BP EP USP CAS 7752-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. fishersci.com [fishersci.com]

- 5. medcraveonline.com [medcraveonline.com]

Discovery and history of pyrimidine derivatives in medicinal chemistry

An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic ring that serves as a cornerstone in medicinal chemistry. Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a "privileged scaffold" in drug discovery.[1][2][3] This guide provides a comprehensive exploration of the discovery, history, and therapeutic evolution of pyrimidine derivatives, detailing key synthetic milestones, mechanisms of action, and the experimental protocols that have driven their development into critical therapeutic agents.

Foundational History: From Discovery to Synthesis

The journey of pyrimidines in science began in the 19th century. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who produced it by oxidizing uric acid.[4] However, the systematic study and synthesis of the pyrimidine core were pioneered by German chemist Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.[1][2] The parent, unsubstituted pyrimidine compound was first prepared by Gabriel and Colman in 1900.[2] These foundational efforts paved the way for the exploration of pyrimidine chemistry and its subsequent application in medicine.

The Rise of Pyrimidine Derivatives in Therapeutics

Over the past six decades, pyrimidine-based compounds have become increasingly vital in drug development.[5][6] Their structural diversity, synthetic accessibility, and ability to interact with a wide range of biological targets have led to their use in numerous therapeutic areas, including oncology, virology, and microbiology.[7][8] The pyrimidine ring's unique physicochemical properties allow it to form effective hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]

Anticancer Agents: A Revolution in Oncology

Pyrimidine derivatives have revolutionized cancer chemotherapy through two primary mechanisms: as antimetabolites and as targeted kinase inhibitors.

-

Antimetabolites: Structurally similar to endogenous nucleobases, these pyrimidine analogs interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3] A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[9]

-

Kinase Inhibitors: More modern pyrimidine-based drugs are designed to be highly selective kinase inhibitors.[1] Kinases are enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. By targeting the ATP-binding site of specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), these drugs can block downstream signaling pathways and induce apoptosis in cancer cells.[10][11] Marketed drugs like Gefitinib and Erlotinib are quinazoline (a fused pyrimidine) derivatives that have shown significant efficacy in blocking EGFR in non-small cell lung cancer.[12]

Antiviral Agents: Combating Viral Infections

The structural similarity of pyrimidines to nucleosides has been effectively exploited to develop antiviral drugs.[4] A significant class of these are the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are crucial components in highly active antiretroviral therapy (HAART) for HIV.[4][7] These compounds bind to a non-essential site on the reverse transcriptase enzyme, altering its shape and rendering it inactive, thus preventing the virus from replicating its genetic material.[4]

Antimicrobial Agents

Pyrimidine derivatives have also been developed as potent antibacterial and antifungal agents.[13] These compounds often target essential metabolic pathways in microbes that are absent in humans, providing selective toxicity.[3] For example, Trimethoprim is a pyrimidine-based drug that inhibits dihydrofolate reductase (DHFR), an enzyme necessary for DNA synthesis in many bacteria, and is widely used to treat urinary tract infections.

Quantitative Data on Pyrimidine Derivatives

The following tables summarize the biological activity of representative pyrimidine derivatives across different therapeutic areas.

Table 1: In Vitro Activity of Pyrimidine-Based Anticancer Agents

| Compound | Target | Cancer Cell Line | IC50 (µM) | Citation |

|---|---|---|---|---|

| Gefitinib | EGFR | HCT-116 (Colon) | >10 | [10] |

| Erlotinib | EGFR | A549 (Lung) | 1.841 | [14] |

| Hybrid 33a | Hippo Pathway | MGC-803 (Gastric) | 0.363 | [10] |

| Compound 95 | EGFR Mutant | EGFR-L858R/T790M/C797S | 0.2 |[7] |

Table 2: In Vitro Activity of Pyrimidine-Based Antiviral & Antimicrobial Agents

| Compound | Target/Organism | Assay | Activity | Citation |

|---|---|---|---|---|

| NNRTI Derivative | HIV-1 Reverse Transcriptase | EC50 | Varies | [4][7] |

| Compound 7a | Human Coronavirus 229E | EC50 | Potent | [12] |

| Compound 35 | MRSA | MBIC | 0.5-4 µg/mL | [7] |

| Thiazolopyrimidine | S. typhi | Antibacterial Assay | Potent | |

Key Signaling Pathways and Logical Relationships

Visualizations help clarify the complex interactions and historical development related to pyrimidine derivatives.

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Caption: Historical evolution of pyrimidine derivatives in medicine.

Experimental Protocols

The synthesis and evaluation of pyrimidine derivatives are central to their development. The following sections provide generalized protocols.

General Synthesis: Multi-Component Reaction

The synthesis of pyrimidine derivatives often utilizes efficient one-pot, multi-component reactions. A common method is the Biginelli reaction or a variation thereof.[14]

Protocol: Synthesis of a Dihydropyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent to achieve high purity.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: General workflow for pyrimidine drug discovery.

Biological Evaluation: In Vitro Cytotoxicity Assay

To determine the anticancer potential of newly synthesized pyrimidine compounds, an in vitro cytotoxicity assay against various cancer cell lines is a standard primary screen.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Conclusion and Future Perspectives

The pyrimidine scaffold has a rich history in medicinal chemistry, evolving from a simple heterocyclic compound to the core of numerous life-saving drugs. Its synthetic versatility and ability to target a wide array of biological molecules ensure its continued importance.[8][15] Future research will likely focus on developing novel pyrimidine derivatives with enhanced specificity for new biological targets, overcoming drug resistance, and exploring their potential in emerging therapeutic areas. The continued exploration of the pyrimidine's chemical space promises to yield the next generation of innovative medicines.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Theoretical Properties and Computational Analysis of Brominated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical properties and computational analysis of brominated pyrimidines. Pyrimidine scaffolds are central to the structure of nucleic acids and are found in numerous bioactive compounds and approved drugs.[1][2][3][4] The introduction of a bromine atom to the pyrimidine ring significantly alters its physicochemical properties, making brominated pyrimidines valuable intermediates in organic synthesis and potent agents in medicinal chemistry.[5][6][7] Computational methods offer a powerful alternative to traditional laboratory experiments for predicting the properties of these molecules, thereby accelerating the drug discovery and development process.[8][9]

Theoretical and Molecular Properties

The substitution of a hydrogen atom with bromine on the pyrimidine ring induces significant changes in the molecule's electronic structure, reactivity, and biological activity.

Electronic Structure and Spectroscopic Properties

The electronic structure of brominated pyrimidines has been investigated using both experimental techniques and theoretical calculations. A joint experimental and computational study on 2- and 5-bromopyrimidine using VUV photoabsorption spectroscopy and time-dependent density functional theory (TD-DFT) revealed that their absorption cross-sections are very similar below 7.3 eV.[10] At higher energies, the spectra diverge, with 2-bromopyrimidine showing more discernible features.[10] The most intense absorption bands are attributed to π* ← π transitions, while weaker bands involve transitions from nitrogen and bromine lone pairs to antibonding orbitals.[10]

Computational models, such as the binary-encounter-Bethe (BEB) model combined with quantum chemical methods like Hartree-Fock (H-F), have been used to calculate the total cross-sections for electron-impact ionization of brominated pyrimidines.[11] These studies provide insights into how halogenation affects the efficiency of ionization processes, which is relevant for understanding radiation damage in biological systems.[10][11]

Molecular Acidity (pKa)

The acidity of pyrimidines is a critical property that governs their charge state under different pH conditions, which in turn affects their biological activity and pharmacokinetic properties.[1][4] A quantitative structure-activity relationship (QSAR) approach, employing density-functional theory (DFT) calculations, has been successfully used to estimate the pKa values of pyrimidines.[1][4] By calculating the energy difference (ΔEH2O) between the parent compound and its dissociated form in a simulated aqueous environment, excellent correlations for both cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations have been achieved.[1][4]

Table 1: Calculated pKa Values for Pyrimidine Dissociations [1]

| Dissociation | QSAR Model Equation | R² |

| pKa₁ (cation → neutral) | pKa₁(calc.) = -0.131 (± 0.008) · ΔEH₂O - 151.54 (± 10) | 0.965 |

| pKa₂ (neutral → anion) | pKa₂(calc.) = -0.141 (± 0.008) · ΔEH₂O - 159.42 (± 10) | 0.962 |

Role in Drug Design and Biological Activity

Bromine-containing compounds have shown significant promise as anticancer agents.[5][12] They can interact with cancer cells to induce cell death through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[5][12] The bromine atom can participate in halogen bonding and other hydrophobic interactions within protein binding sites, enhancing the potency of the bioactive agent.[13]

Numerous studies have synthesized and evaluated novel brominated pyrimidine derivatives for their therapeutic potential. These compounds have been investigated as tyrosine kinase inhibitors, dual-target inhibitors of BRD4/PLK1, and general cytotoxic agents against various cancer cell lines.[5][12][14]

Table 2: Biological Activity of Selected Brominated Pyrimidine Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| Compound 4 | BRD4 / PLK1 | 0.029 µM / 0.094 µM | [12] |

| Compound 7 | BRD4 / PLK1 | 0.042 µM / 0.02 µM | [12] |

| Compound 5c | Bcr/Abl Kinase | Potent Inhibitor | [14] |

| Compound 9e | Bcr/Abl Kinase | Potent Inhibitor | [14] |

| Derivative 2a | Lipoxygenase (LOX) | 42 µM | [15][16] |

| Derivative 2f | Lipoxygenase (LOX) | 47.5 µM | [15][16] |

Computational Analysis Methodologies

Computational chemistry provides a suite of tools to predict and analyze the properties of brominated pyrimidines, guiding synthetic efforts and explaining biological observations.

Quantum Chemical Calculations

Quantum chemistry calculations are used to determine the electronic states and properties of molecules from first principles.[8]

-

Density Functional Theory (DFT): This is a widely used method for its favorable balance of accuracy and computational cost.[8] For pKa estimations of pyrimidines, calculations at the B3LYP/6-31+G(d,p) level of theory have proven effective.[1][4]

-

Solvent Models: To accurately model molecules in a biological context, solvent effects are crucial. The SM8 aqueous solvent model is an example of a continuum solvation model used to simulate the properties of molecules in water.[1][4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in structure-based drug design.

Studies on novel pyrimidine derivatives have used molecular docking to understand their binding modes with key cancer targets like BRD4, PLK1, and the anti-apoptotic protein Bcl-2.[2][5][12] For example, docking studies revealed that a brominated aminopyrimidine-dione derivative forms a key hydrogen bond with Asn140 in the BRD4 binding site.[12] Software such as AutoDock Vina is commonly used for these simulations.[17]

Table 3: Molecular Docking Binding Energies of Pyrimidine Derivatives [18]

| Compound | Target | Binding Energy (kcal/mol) |

| 6a | B. subtilis Purine riboswitch | -6.54 |

| 6b | B. subtilis Purine riboswitch | -6.93 |

| 6c | B. subtilis Purine riboswitch | -7.21 |

| 6d | B. subtilis Purine riboswitch | -7.02 |

| 6e | B. subtilis Purine riboswitch | -6.87 |

| 6f | B. subtilis Purine riboswitch | -7.42 |

| 6g | B. subtilis Purine riboswitch | -7.31 |

ADME and Drug-Likeness Prediction

In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Online platforms like SwissADME and Molinspiration are used to evaluate properties such as lipophilicity, water solubility, and compliance with Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a molecule.[12][19]

Experimental and Computational Protocols

General Synthesis of Brominated Pyrimidine Nucleosides

A common method for the bromination of pyrimidine nucleosides involves using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source.[7][20]

-

Reactants: A protected or unprotected pyrimidine nucleoside is dissolved in an aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF).[7][20]

-

Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBH) (typically 1.1 equivalents) is added to the solution.[7]

-

Catalysis (Optional): The efficiency of the bromination can be enhanced by the addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][20]

-

Reaction Conditions: The reaction is typically stirred at ambient temperature for a period ranging from a few hours to over a day, depending on the substrate and solvent.[7]

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup, and the crude product is purified, often by column chromatography or crystallization, to yield the C-5 brominated pyrimidine nucleoside.[7]

Protocol for Molecular Docking Analysis

The following outlines a typical workflow for molecular docking using software like AutoDock.

-

Target Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the brominated pyrimidine derivative is generated using chemical drawing software (e.g., ChemDraw). The structure is then energy-minimized using a suitable force field.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring them based on a predefined scoring function.

-

Analysis of Results: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein are visualized and analyzed.[18]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.

-

Cell Seeding: Human cancer cells (e.g., K562, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[14]

-

Compound Treatment: The synthesized brominated pyrimidine compounds are dissolved (usually in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

-

Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Mandatory Visualizations

Caption: Computational and experimental workflow for brominated pyrimidine drug discovery.

Caption: Logical flow of a molecular docking study for a brominated pyrimidine ligand.

Caption: Workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amino Group on the Pyrimidine Ring: A Technical Guide to its Reactivity and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and therapeutic agents, exhibits a rich and varied chemical reactivity. The introduction of an amino group onto this heterocyclic system profoundly influences its electronic properties, directing its behavior in a range of chemical transformations. This in-depth technical guide explores the potential reactivity of the amino group on the pyrimidine ring, providing a comprehensive overview of key reactions, detailed experimental protocols, and its significance in the context of drug discovery and development.

Core Reactivity of the Aminopyrimidine Scaffold

The amino group, a strong electron-donating group, significantly activates the pyrimidine ring towards certain reactions while influencing the regioselectivity of others. Its reactivity can be broadly categorized into nucleophilic substitution, electrophilic substitution, and rearrangement reactions. The position of the amino group (e.g., C2, C4, or C5) dictates the precise nature and outcome of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, a reaction further modulated by the position of the amino group and the presence of leaving groups (typically halogens). The amino group can act as both a directing group and a modulator of reactivity.

When positioned at C2 or C4, the amino group can donate electron density into the ring, which can influence the rate and regioselectivity of SNAr at other positions. For instance, in 2-amino-4,6-dichloropyrimidine, the chlorine atoms at C4 and C6 are susceptible to displacement by nucleophiles. The reaction often proceeds sequentially, with the substitution of the first chlorine atom influencing the reactivity of the second.

Table 1: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine with Various Amines [1][2]

| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) |

| Aniline | Triethylamine, 80-90 °C, Solvent-free | 2-amino-4-chloro-6-(phenylamino)pyrimidine | 78 |

| 2-Methoxyaniline | Triethylamine, 80-90 °C, Solvent-free | 2-amino-4-chloro-6-((2-methoxyphenyl)amino)pyrimidine | 82 |

| 4-Butoxyaniline | Triethylamine, 80-90 °C, Solvent-free | 2-amino-4-((4-butoxyphenyl)amino)-6-chloropyrimidine | 86 |

| Morpholine | Triethylamine, Anhydrous propanol, 120-140 °C, Microwave | 4-(2-Amino-6-chloropyrimidin-4-yl)morpholine | 54 |

| 4-Methylpiperazine | Triethylamine, Anhydrous propanol, 120-140 °C, Microwave | N-Methyl-4-(2-amino-6-chloropyrimidin-4-yl)piperazine | 54 |

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(substituted amino)-6-chloropyrimidines [1]

A mixture of 2-amino-4,6-dichloropyrimidine (3 mmol), the respective substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80–90 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is filtered and recrystallized from ethanol to yield the pure product.

Figure 1: General workflow for nucleophilic aromatic substitution.

Dimroth Rearrangement

The Dimroth rearrangement is a characteristic reaction of certain N-alkylated or N-arylated aminopyrimidines, involving the opening and subsequent re-closure of the pyrimidine ring. This isomerization process leads to the interchange of an exocyclic and an endocyclic nitrogen atom. The reaction is often facilitated by electron-withdrawing groups on the pyrimidine ring and can be catalyzed by acid or base.[3][4]

For example, 1-alkyl-2-iminopyrimidines can rearrange to the more thermodynamically stable 2-alkylaminopyrimidines.[1] This reaction is of significant synthetic utility, allowing for the preparation of substituted aminopyrimidines that might be difficult to access through other routes.

Table 2: Examples of the Dimroth Rearrangement with Reaction Conditions and Yields [3][5]

| Starting Material | Reaction Conditions | Product | Yield (%) |

| 1-(N-ribofuranosyl)-6-imino-4-chloro-1,6-dihydropyrimidine | Aqueous Ammonia | 4-(N-ribofuranosyl)-6-aminopyrimidine | Not specified |

| 1-(N-ribofuranosyl)-6-imino-5-nitro-1,6-dihydropyrimidin-4-amine | Aqueous Ammonia | 4-(N-ribofuranosyl)-6-amino-5-nitropyrimidine | Not specified |

| Furo[2,3-d]pyrimidin-4(3H)-imines | Microwave, 180 °C, 35 min | Furo[2,3-d]pyrimidin-4-amines | 80-95 |

| Thieno[2,3-d]pyrimidin-4(3H)-imines | Microwave, 110 °C, 25-35 min | Thieno[2,3-d]pyrimidin-4-amines | 75-92 |

Experimental Protocol: Microwave-Assisted Dimroth Rearrangement of Furo[2,3-d]pyrimidin-4(3H)-imines [3]

A solution of the furo[2,3-d]pyrimidin-4(3H)-imine derivative in a suitable high-boiling solvent (e.g., DMF or NMP) is subjected to microwave irradiation at 180 °C for 35 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding furo[2,3-d]pyrimidin-4-amine.

Figure 2: Simplified logical diagram of the Dimroth rearrangement.

Electrophilic Substitution

The strong activating effect of the amino group makes the pyrimidine ring more susceptible to electrophilic attack, typically at the C5 position, which is the most electron-rich carbon. However, the electron-deficient nature of the pyrimidine ring itself means that these reactions often require forcing conditions or the presence of multiple activating groups.

Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination of 2-aminopyrimidine can be achieved using N-bromosuccinimide (NBS).

Table 3: Electrophilic Bromination of Aminopyrimidine Derivatives [6]

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetanilide (model) | NBS | Acetonitrile | 60 | 2 | 4-Bromoacetanilide | 92 |

| 2-Aminopyrimidine | NBS | Acetonitrile | 0 to RT | 8 | 2-Amino-5-bromopyrimidine | Moderate |

| 2-Amino-4,6-dimethylpyrimidine | NBS | Acetonitrile | 0 to RT | 8 | 2-Amino-5-bromo-4,6-dimethylpyrimidine | Good |

Experimental Protocol: Electrophilic Bromination of an Activated Aromatic Ring with NBS [6]

To a solution of the aminopyrimidine derivative (1.0 mmol) in acetonitrile (2 mL) at 0 °C is added N-bromosuccinimide (1.0 mmol) in one portion. The resulting mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is then quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal pharmacophore for targeting enzymes and receptors.

Inhibition of the Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in numerous cancers. Small molecule inhibitors targeting this pathway are therefore of great therapeutic interest. Several 2-aminopyrimidine derivatives have been identified as inhibitors of the Wnt pathway.[7][8] These compounds have been shown to act downstream of the β-catenin destruction complex, which includes GSK3β, Axin, and APC.[9] This suggests they may interfere with the stabilization of β-catenin or its subsequent translocation to the nucleus and interaction with TCF/LEF transcription factors.

Figure 3: Inhibition of the Wnt signaling pathway by aminopyrimidines.

Other Therapeutic Applications

Aminopyrimidine derivatives have demonstrated efficacy in a variety of other therapeutic areas:

-

β-Glucuronidase Inhibition: Overactivity of β-glucuronidase is associated with certain cancers and drug toxicities. Aminopyrimidine-based compounds have been developed as potent inhibitors of this enzyme.[1]

-